molecular formula C23H16FNO5 B11135608 7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11135608
M. Wt: 405.4 g/mol
InChI Key: AQJQRXRNZSDTRH-UHFFFAOYSA-N
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Description

7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole scaffold fused with a dione moiety. The compound’s structure includes:

  • 7-Fluoro substituent: Enhances electron-withdrawing effects and may influence metabolic stability.
  • 4-Methoxyphenyl group at position 1: The methoxy group may enhance solubility and modulate aryl receptor interactions.

The synthesis of this compound likely follows a one-pot multicomponent reaction (MCR) protocol, as described for analogous chromeno[2,3-c]pyrroles . Such methods enable efficient diversification of substituents under mild conditions, with typical yields ranging from 43% to 86% .

Properties

Molecular Formula

C23H16FNO5

Molecular Weight

405.4 g/mol

IUPAC Name

7-fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16FNO5/c1-28-15-7-4-13(5-8-15)20-19-21(26)17-11-14(24)6-9-18(17)30-22(19)23(27)25(20)12-16-3-2-10-29-16/h2-11,20H,12H2,1H3

InChI Key

AQJQRXRNZSDTRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-fluoro-2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Halogenation : The 7-fluoro substituent (present in the target compound and AV-C) may offer improved metabolic stability compared to 7-chloro analogs (e.g., 4{9–5-21}) due to reduced reactivity .
  • Aryl Groups : The 4-methoxyphenyl group in the target compound contrasts with AV-C’s 2-fluorophenyl, which may alter aryl receptor binding profiles.
  • Heterocyclic Moieties : The furan-2-ylmethyl group (target compound) vs. thiadiazole (AV-C, ) introduces differences in electronic and steric properties, impacting solubility and target selectivity.

Synthetic Efficiency :

  • The target compound’s synthesis likely aligns with the one-pot MCR method, achieving yields comparable to similar derivatives (e.g., 43–86% for 223 analogs) .
  • Substituent compatibility includes tolerance for methoxy, fluoro, and furan groups under optimized conditions .

Physicochemical Properties:

  • Solubility: The 4-methoxyphenyl group may enhance aqueous solubility compared to non-polar substituents (e.g., 3-chlorophenyl in ).
  • Thermal Stability : Analogs like 4{9–5-21} exhibit high melting points (276–279°C), suggesting robust crystalline stability .

Biological Activity

7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with a complex structure that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of 7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is C23H22FNO5C_{23}H_{22}FNO_5 with a molecular weight of 411.4 g/mol. The compound features a fluorine atom and a methoxy group that may influence its biological interactions.

PropertyValue
Molecular FormulaC23H22FNO5
Molecular Weight411.4 g/mol
IUPAC Name7-fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. It has been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrate that this compound can induce apoptosis in human breast cancer cells (MCF7), with significant effects observed at micromolar concentrations.

Case Study: MCF7 Cell Line

In a study evaluating the cytotoxic effects on MCF7 cells:

  • Concentration Range : 10 µM to 50 µM
  • Observation : Dose-dependent reduction in cell viability.
  • Mechanism : Induction of apoptosis through activation of caspase pathways.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro tests against various bacterial strains indicated that it exhibits significant antibacterial activity.

Antibacterial Testing Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that 7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicate that it possesses notable antioxidant properties.

DPPH Scavenging Activity

Concentration (µg/mL)% Scavenging Activity
1025%
5055%
10085%

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.

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